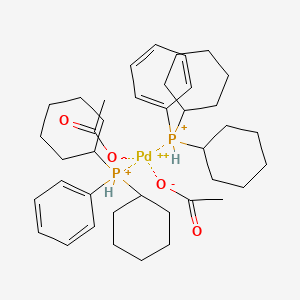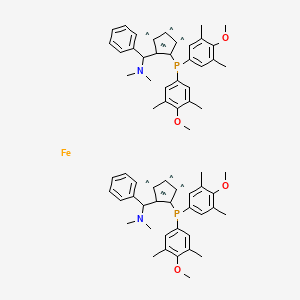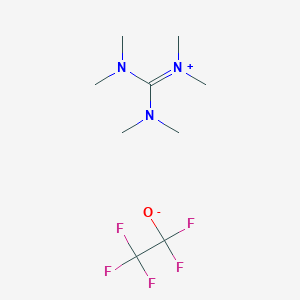
Hexamethylguanidinium pentafluoroethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylguanidinium pentafluoroethanolate is a chemical compound with the molecular formula C9H18F5N3O and a molecular weight of 279.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique properties, which make it valuable in various scientific applications.
Mechanism of Action
Target of Action
Hexamethylguanidinium pentafluoroethanolate is a type of organic ionic plastic crystal (OIPC) that has been synthesized for use in electrochemical energy storage technologies . The primary target of this compound is the electrochemical system within devices such as lithium or sodium metal batteries .
Mode of Action
The hexamethylguanidinium cation ([HMG]) in the compound interacts with different anions to form new OIPCs . These interactions influence the thermal, structural, and transport properties of the materials . The HMG cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the structural, physical, and thermal properties of materials suggests it may impact the electrochemical pathways within energy storage devices .
Result of Action
The result of this compound’s action is the formation of new OIPCs with high ionic conductivity, good electrochemical stability, and soft mechanical properties . These properties make the compound particularly promising for use as an electrolyte in energy storage devices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions . These factors can affect the compound’s thermal, structural, and transport properties, thereby influencing its efficacy and stability .
Preparation Methods
The synthesis of hexamethylguanidinium pentafluoroethanolate involves the reaction of hexamethylguanidine with pentafluoroethanol. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Hexamethylguanidinium pentafluoroethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexamethylguanidinium pentafluoroethanolate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexamethylguanidinium pentafluoroethanolate can be compared with other similar compounds, such as:
Hexamethylguanidinium fluoride: This compound is used as a source of unhydrated fluoride ions and has applications in organic synthesis.
Hexamethylguanidinium chloride: Known for its use in various chemical reactions as a catalyst and reagent.
The uniqueness of this compound lies in its pentafluoroethanolate group, which imparts distinct chemical properties and enhances its utility in specific applications .
Properties
CAS No. |
479024-70-9 |
|---|---|
Molecular Formula |
C9H18F5N3O |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoroethanolate;trimethyl-(N,N,N'-trimethylcarbamimidoyl)azanium |
InChI |
InChI=1S/C7H18N3.C2F5O/c1-8-7(9(2)3)10(4,5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1 |
InChI Key |
SWMCOAMYZBEUQT-UHFFFAOYSA-N |
SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F |
Canonical SMILES |
CN=C(N(C)C)[N+](C)(C)C.C(C(F)(F)F)([O-])(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


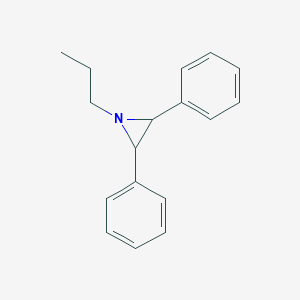
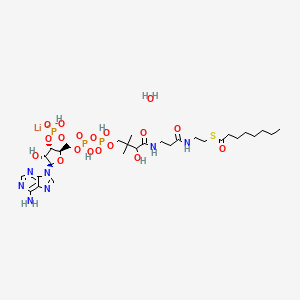

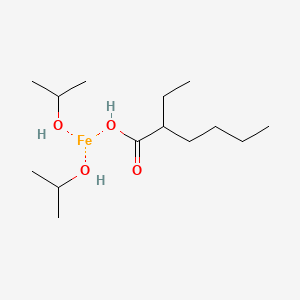

![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)

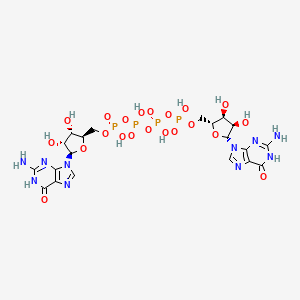
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

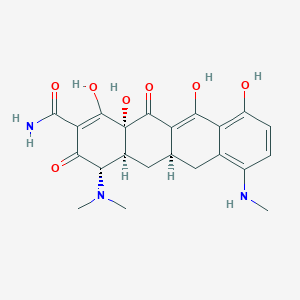
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
